molecular formula C21H19F3N4O3 B1242813 (S-(R,S))-7-(3-(1-Aminoethyl)-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

(S-(R,S))-7-(3-(1-Aminoethyl)-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B1242813
M. Wt: 432.4 g/mol
InChI Key: VMHBXZLMBJVYFA-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its unique structure, which includes a pyrrolidinyl group, difluorophenyl group, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S-(R,S))-7-(3-(1-Aminoethyl)-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid involves multiple steps, including the formation of the naphthyridine core, introduction of the difluorophenyl group, and the addition of the pyrrolidinyl group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S-(R,S))-7-(3-(1-Aminoethyl)-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthyridine derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

(S-(R,S))-7-(3-(1-Aminoethyl)-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It may be used in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of (S-(R,S))-7-(3-(1-Aminoethyl)-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S-(R,S))-7-(3-(1-Aminoethyl)-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid include other naphthyridine derivatives and compounds with similar functional groups, such as:

  • 7-(3-(1-Aminoethyl)-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
  • 7-(3-(1-Aminoethyl)-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H19F3N4O3

Molecular Weight

432.4 g/mol

IUPAC Name

7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C21H19F3N4O3/c1-10(25)11-4-5-27(8-11)20-16(24)7-13-18(29)14(21(30)31)9-28(19(13)26-20)17-3-2-12(22)6-15(17)23/h2-3,6-7,9-11H,4-5,8,25H2,1H3,(H,30,31)/t10-,11+/m0/s1

InChI Key

VMHBXZLMBJVYFA-WDEREUQCSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N

Canonical SMILES

CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N

Synonyms

7-(3-(1-aminoethyl)-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
PD 140248
PD-140248
PD140248

Origin of Product

United States

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